molecular formula C9H13BrF2N2O B2422403 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1856054-00-6

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2422403
CAS RN: 1856054-00-6
M. Wt: 283.117
InChI Key: WMJZHQRHWXERFX-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using specific methods, and its mechanism of action has been studied in detail. In

Scientific Research Applications

Tautomerism and Structural Studies

  • 4-bromo-1H-pyrazoles, including derivatives like 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole, have been studied for their tautomerism in both solid states and solutions, as observed through multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies contribute to a deeper understanding of their structural properties and potential chemical behaviors (Trofimenko et al., 2007).

Synthesis and Antibacterial Activity

  • Research has explored the synthesis of new compounds involving 4-bromo-1H-pyrazoles, including derivatives with potential antibacterial and antifungal activities. These studies highlight the potential use of these compounds in developing new antimicrobial agents (Pundeer et al., 2013).

Copper-Catalyzed Synthesis

  • A study demonstrates the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, showcasing a methodology that could be applicable to the synthesis of various pyrazole derivatives, including 4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole (Lu et al., 2019).

Precursors in Nano-particle Synthesis

  • Research on 4-bromo-1H-pyrazoles has also included their use as precursors in the synthesis of nano-particles, such as Pd4Se and PdSe. This application highlights the potential of these compounds in nanotechnology and material science (Sharma et al., 2013).

Suzuki-Miyaura Cross Coupling Reaction

  • The use of 4-bromo-1H-pyrazoles in the Suzuki-Miyaura cross coupling reaction has been explored, indicating their role in the synthesis of complex organic compounds, which could have implications in pharmaceutical research and development (Ichikawa et al., 2010).

properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-2-3-15-6-8-7(10)4-14(13-8)5-9(11)12/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJZHQRHWXERFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole

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